Ethylamine-N,N-d2

Catalog No.
S1921492
CAS No.
5852-45-9
M.F
C2H7N
M. Wt
47.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine-N,N-d2

CAS Number

5852-45-9

Product Name

Ethylamine-N,N-d2

IUPAC Name

N,N-dideuterioethanamine

Molecular Formula

C2H7N

Molecular Weight

47.1 g/mol

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/i/hD2

InChI Key

QUSNBJAOOMFDIB-ZSJDYOACSA-N

SMILES

CCN

Canonical SMILES

CCN

Isomeric SMILES

[2H]N([2H])CC
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a spin quantum number (I) of 1, making it NMR-inactive. This property proves beneficial in NMR experiments by eliminating signal interference from the protons in the amine group, allowing for a clearer and more precise analysis of the remaining protons within the molecule.
  • Isotope Tracing Studies: The presence of deuterium atoms allows researchers to track the movement and transformation of ethylamine molecules within a system. By measuring the abundance of Ethylamine-N,N-d2 compared to unlabeled ethylamine, scientists can gain insights into reaction mechanisms, metabolic pathways, and other processes.
  • Mass Spectrometry: Ethylamine-N,N-d2 can be distinguished from unlabeled ethylamine by mass spectrometry due to the mass difference between hydrogen and deuterium. This distinction allows for selective detection and quantification of the isotopically labeled molecule in complex mixtures.

Ethylamine-N,N-d2 is a deuterated derivative of ethylamine, characterized by the molecular formula C₂H₇N and a specific isotopic labeling of the nitrogen atom. This compound is a colorless liquid at room temperature, with a strong ammonia-like odor. Ethylamine itself is a primary amine and serves as a nucleophilic base, participating in various

Similar to those of ethylamine, including:

  • Acylation Reactions: Ethylamine reacts with acyl chlorides to form N-alkylated amides. For example, when reacted with ethanoyl chloride, it forms N-ethylethanamide and ethylammonium chloride .
  • Alkylation Reactions: It can react with haloalkanes (alkyl halides) to form secondary and tertiary amines through nucleophilic substitution mechanisms .
  • Oxidation: Ethylamine can be oxidized to form acetaldehyde using strong oxidizers like potassium permanganate .

These reactions highlight the nucleophilic nature of ethylamine derivatives, allowing them to participate in diverse organic transformations.

The synthesis of Ethylamine-N,N-d2 can be achieved through several methods:

  • Deuterated Ammonia Reaction: Reacting deuterated ammonia with ethanol under appropriate conditions can yield Ethylamine-N,N-d2.
  • Reductive Amination: This method involves the reaction of deuterated acetaldehyde with deuterated ammonia in the presence of reducing agents.
  • Nucleophilic Substitution: Deuterated haloethanes can react with ammonia or amines to produce Ethylamine-N,N-d2 .

These methods emphasize the versatility in synthesizing deuterated compounds for research purposes.

Ethylamine-N,N-d2 finds applications primarily in research settings:

  • Isotopic Labeling: It is used in studies involving isotopic labeling for tracking chemical pathways and mechanisms.
  • Pharmaceutical Development: As a precursor or intermediate in synthesizing pharmaceuticals, it aids in understanding drug metabolism and interactions.
  • Analytical Chemistry: Its unique isotopic signature allows for enhanced detection and quantification in mass spectrometry .

Interaction studies involving Ethylamine-N,N-d2 focus on its reactivity with various electrophiles and its role in complex biochemical pathways. Research has shown that deuterated compounds like Ethylamine-N,N-d2 can provide insights into reaction mechanisms due to their distinct mass characteristics during spectroscopic analysis. This makes them valuable tools for studying enzyme kinetics and metabolic pathways .

Several compounds are structurally or functionally similar to Ethylamine-N,N-d2. Here are some notable examples:

Compound NameStructureUnique Features
MethylamineCH₃NH₂Simpler structure; used widely as a building block
Diethylamine(C₂H₅)₂NHSecondary amine; exhibits different reactivity
Triethylamine(C₂H₅)₃NTertiary amine; more sterically hindered
N-EthylmaleimideC₇H₉N₁O₄SAlkylating agent; interacts specifically with thiols

These compounds share similarities in their amine functionality but differ significantly in their reactivity profiles and applications. Ethylamine-N,N-d2's uniqueness lies in its isotopic labeling, which provides advantages in mechanistic studies and analytical applications.

Deuteration Strategies via Catalytic Exchange

Catalytic hydrogen-deuterium exchange represents the most direct approach for synthesizing Ethylamine-N,N-d2, leveraging transition metal catalysts to facilitate selective deuterium incorporation. Modern methodologies have demonstrated exceptional efficiency through various catalytic systems, each offering distinct advantages in terms of reaction conditions, selectivity, and isotopic incorporation levels.

Platinum-Catalyzed Hydrogen-Deuterium Exchange

Platinum on carbon catalysis has emerged as a highly effective method for deuterium incorporation in primary amines [3]. The continuous-flow deuteration methodology utilizes platinum on carbon beads in a mixed solvent system of deuterium oxide and 2-propanol. This approach achieves deuteration within 60 seconds of substrate residence time through the catalyst cartridge, demonstrating remarkable efficiency for aromatic and aliphatic amine substrates. The platinum catalyst facilitates hydrogen-deuterium exchange through a mechanism involving coordination of both the amine substrate and deuterium oxide to the metal center, followed by oxidative addition and reductive elimination cycles that incorporate deuterium atoms at the nitrogen-bound positions [4].

The mechanistic pathway involves initial coordination of the primary amine to the platinum surface, generating a platinum-nitrogen complex that activates the nitrogen-hydrogen bonds toward exchange. Deuterium oxide serves as the deuterium source, undergoing dissociative adsorption on the platinum surface to generate surface-bound deuterium atoms. The exchange process proceeds through rapid equilibration between surface-bound hydrogen and deuterium species, ultimately favoring deuterium incorporation due to the excess deuterium oxide present in the reaction medium [3].

Rhodium-Catalyzed Deuteration Systems

Rhodium-based catalytic systems offer exceptional selectivity and efficiency for deuterium incorporation reactions [5]. The rhodium monohydride complex RhH{κ3-P,O,P-[xant(PiPr2)2]} functions as an efficient catalyst precursor for hydrogen-deuterium exchange reactions with primary amines. Operating under mild conditions at room temperature with deuterium gas at 1.14 bar pressure in diethyl ether solvent, this system achieves greater than 95 percent deuterium incorporation with correspondingly high chemical yields.

The catalytic mechanism involves initial oxidative addition of the nitrogen-hydrogen bond to the rhodium center, generating a rhodium-hydride-amide intermediate. Subsequent deuterium gas coordination and insertion leads to formation of rhodium-deuteride species, which undergo reductive elimination to deliver the deuterated amine product while regenerating the active catalyst. The unique electronic and steric properties of the xantphos ligand framework provide optimal geometry for substrate binding and facilitate efficient turnover rates [5].

Organophotocatalytic α-Deuteration Methodologies

Recent advances in organophotocatalysis have enabled selective α-deuteration of primary amines through visible light-mediated hydrogen-deuterium exchange processes [6]. The methodology employs 4CzIPN as the organophotocatalyst in combination with thiol hydrogen atom transfer catalysts, achieving 95 percent deuterium incorporation with 100 percent selectivity at the α-position. The reaction requires deuterium oxide as the deuterium source (250 equivalents) and proceeds under irradiation with 40-watt blue light-emitting diodes for 48 hours in ethyl acetate solvent.

The mechanistic pathway involves photoexcitation of the organocatalyst, generating a highly oxidizing excited state that facilitates single-electron oxidation of the primary amine substrate. The resulting aminium radical undergoes deprotonation at the α-position, generating an α-amino radical intermediate. Hydrogen atom transfer from the thiol catalyst, utilizing deuterium oxide as the ultimate deuterium source, delivers the α-deuterated product while regenerating the thiol catalyst. This approach demonstrates exceptional functional group tolerance and enables site-selective deuteration under mild reaction conditions [6].

Advanced Electrochemical and Metal Nanoparticle Systems

Electrochemical deuteration methods utilizing low-coordinated iron nanoparticles have demonstrated remarkable efficiency for α,β-deuterated aryl ethylamine synthesis [7]. The one-pot hydrogen-deuterium exchange and electroreductive deuteration process achieves up to 99 percent α,β-deuterium incorporation with 92 percent isolated yields. The method utilizes deuterium oxide as the deuterium source and proceeds through fast α-carbon-hydrogen/carbon-deuterium exchange followed by tandem electroreductive deuteration over in situ formed iron nanoparticle cathodes.

The electrochemical process benefits from the unique electronic properties of low-coordinated iron sites, which facilitate both substrate adsorption and hydrogen atom activation. The moderate adsorption strength of nitrile and imine intermediates on the iron surface promotes efficient electroreduction while preventing catalyst poisoning. In situ Raman spectroscopy confirms co-adsorption of aromatic rings and cyano groups on the iron surface, supporting the proposed mechanism involving hydrogen atom addition pathways [7].

Reductive Amination Routes with Deuterated Precursors

Reductive amination methodologies utilizing deuterated precursor compounds provide alternative synthetic routes to Ethylamine-N,N-d2 with complementary advantages in terms of substrate scope and reaction conditions. These approaches leverage deuterated carbonyl compounds, nitriles, or other electrophilic precursors in combination with appropriate reducing agents to construct the target deuterated amine.

Deuterated Acetaldehyde-Based Approaches

The use of deuterated acetaldehyde as a starting material for reductive amination represents a direct synthetic route to Ethylamine-N,N-d2 [8]. Modern methodologies employ phosphorus-doped carbon-supported iron catalysts with highly dispersed isolated metal sites that facilitate tandem reductive amination-deuteration sequences. The optimal catalyst system demonstrates excellent performance for both reactivity and regioselectivity across a wide range of deuterated anilines, amines, and bioactive complexes, with more than 50 successful examples documented in the literature.

The catalytic system operates through a dual-function mechanism where the iron sites catalyze both the initial imine formation between ammonia and deuterated acetaldehyde, and the subsequent reduction to form the deuterated ethylamine product. The phosphorus doping enhances the electronic properties of the iron sites, improving both activity and selectivity while preventing undesired side reactions such as over-reduction or competing hydrogenation pathways. Experiments conducted on gram scale with catalyst recycling studies demonstrate the practical applicability and sustainability of this approach [8].

Calcium-Catalyzed Reductive Deutero-Amination

Bioinspired calcium-catalyzed reductive deutero-amination of α-oxo-carbonyl compounds represents a highly efficient approach for deuterium incorporation [9]. The methodology utilizes deuterated Hantzsch ester (d2-Hantzsch ester) as the deuterium source in combination with calcium bis(trifluoromethanesulfonyl)imide as the Lewis acid catalyst and hexafluoroisopropanol as the solvent. This system achieves remarkable deuteration efficiency exceeding 99 percent deuteration with broad substrate scope encompassing amino acids, peptides, drug molecules, and natural products.

The mechanistic pathway involves initial coordination of the α-oxo-carbonyl substrate to the calcium center, activating the carbonyl group toward nucleophilic attack by the amine component. Formation of the imine intermediate is followed by stereoselective hydride delivery from the deuterated Hantzsch ester, facilitated by the calcium-hexafluoroisopropanol catalyst system. The unique solvent properties of hexafluoroisopropanol enhance both substrate solubility and catalyst activity while suppressing competing reaction pathways [9].

Samarium-Mediated Reductive Deuteration Strategies

Samarium diiodide-mediated single-electron transfer reductive deuteration provides a versatile approach for synthesizing α-deuterated primary amines from appropriate precursor compounds [10] [11]. The methodology employs deuterium oxide as the deuterium source and achieves excellent deuterium incorporation levels exceeding 95 percent. The approach demonstrates exceptional chemoselectivity and tolerates various functional groups, making it applicable to complex molecular architectures including pharmaceutical compounds and natural product derivatives.

The reductive deuteration process involves initial single-electron transfer from samarium diiodide to the substrate, generating a radical anion intermediate. Subsequent protonation with deuterium oxide followed by additional electron transfer and deuterium atom delivery completes the reductive deuteration sequence. The mild reaction conditions and broad functional group tolerance make this approach particularly attractive for late-stage deuterium incorporation in complex synthetic sequences [10] [11].

Ynamide-Based Deuteration Methodologies

Ynamide reduction and reductive deuteration strategies provide access to selectively deuterated amines through controlled reaction conditions [12]. The methodology employs triethyl(silane-d) and trifluoromethanesulfonic acid-d to achieve α,α-deuterated, β,β-deuterated, or α,β-deuterated amine products depending on the specific reagent combination. The reactions proceed under mild conditions in dichloromethane solvent with trifluoromethanesulfonic acid catalysis, achieving quantitative yields with excellent deuterium incorporation.

The mechanistic pathway involves protonation of the ynamide triple bond by trifluoromethanesulfonic acid, generating a highly electrophilic carbocation intermediate. Hydride delivery from the deuterated silane reagent occurs with concomitant deuterium incorporation, while the acid catalyst facilitates both the initial activation and the final protonation steps. The selectivity of deuterium incorporation can be controlled through appropriate choice of deuterated reagents, enabling access to different deuteration patterns within the same synthetic framework [12].

Purification and Isotopic Enrichment Optimization

The purification and isotopic enrichment of Ethylamine-N,N-d2 requires specialized techniques that capitalize on the subtle physical and chemical differences between deuterated and non-deuterated species. Modern approaches encompass physical separation methods, advanced analytical techniques for purity assessment, and optimization strategies for maximizing isotopic enrichment levels.

Cryogenic Distillation Techniques

The distillation process utilizes a packed column operating under high vacuum conditions with precise temperature control in the cryogenic regime. The column design incorporates specialized packing materials that maximize theoretical plate numbers while minimizing pressure drop. Mathematical modeling of the expected isotope concentration profiles along the distillation column enables optimization of operating parameters including reflux ratio, distillate withdrawal rate, and column temperature gradient [13] [14].

Continuous-Flow Recirculation Systems

Continuous-flow recirculation methodologies represent an innovative approach to isotopic enrichment through iterative hydrogen-deuterium exchange cycles [15]. This closed-loop process enables access to deuterated compounds with high isotopic purities, featuring either site-selective deuteration or complete perdeuteration depending on the specific requirements. The methodology operates under mild conditions in an environmentally friendly manner while achieving fast processing times and high productivity.

The recirculation system incorporates a continuous-flow reactor with integrated hydrogen-deuterium exchange catalyst, connected to a separation unit that enables recycling of partially exchanged material back through the reactor. The iterative nature of the process drives the equilibrium toward complete deuterium incorporation, while the continuous operation enables efficient processing of large quantities of material. Process optimization focuses on residence time distribution, catalyst loading, and recirculation ratio to maximize both conversion and isotopic purity [15].

Advanced Analytical Characterization Methods

High-resolution mass spectrometry provides rapid and accurate assessment of isotopic purity in deuterated compounds [16] [17]. Electrospray ionization high-resolution mass spectrometry enables quantitative determination of deuterium incorporation levels through analysis of isotopolog ion distributions. The methodology requires minimal sample consumption and operates under ambient conditions, making it ideal for routine quality control applications.

The analytical approach involves extraction and integration of isotopic ions corresponding to different deuterium incorporation levels, followed by calculation of isotopic enrichment percentages. Two complementary calculation methods based on relative abundance in electrospray ionization high-resolution mass spectrometry provide consistent isotopic purity values that demonstrate excellent agreement with certified reference standards. The technique enables monitoring of hydrogen-deuterium exchange reactions in real time, providing valuable mechanistic insights and process optimization guidance [16] [17].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for confirming structural integrity and determining deuterium incorporation patterns [16]. The methodology provides position-specific information about deuterium incorporation while confirming that no undesired structural modifications have occurred during the synthesis or purification process. Integration of nuclear magnetic resonance signals corresponding to different isotopologs enables calculation of relative isotopic purity percentages.

Chromatographic Separation and Optimization

Chromatographic separation techniques offer scalable approaches for purification and enrichment of deuterated amines [18] [19]. The methodologies exploit differences in physical properties such as volatility, polarity, and molecular size to achieve separation between deuterated and non-deuterated species. Advanced techniques including gas chromatography, liquid chromatography, and supercritical fluid chromatography have demonstrated effectiveness for amine purification applications.

Optimization strategies focus on mobile phase composition, stationary phase selection, and operating conditions to maximize separation efficiency. Derivatization techniques can enhance chromatographic separation by modifying the chemical properties of the target compounds, enabling better resolution between isotopologs. The development of specialized chromatographic supports and mobile phase additives continues to improve separation performance and processing throughput [18] [19].

The thermodynamic properties of Ethylamine-N,N-d2 demonstrate significant differences compared to its non-deuterated counterpart, primarily arising from the isotopic substitution effects on molecular vibrations and intermolecular interactions. Molecular weight increases from 45.08 g/mol in regular ethylamine to 47.10 g/mol in the deuterated species [1], representing a 4.5% mass increase due to the replacement of two hydrogen atoms with deuterium atoms on the nitrogen center.

Rotational dynamics analysis reveals that deuterium substitution substantially affects the internal molecular motion. Raman spectroscopic studies of gaseous ethylamine species show that the methyl torsional barrier in the gauche conformer decreases from 3.71 ± 0.05 kcal/mol in CH₃CH₂NH₂ to 3.59 ± 0.05 kcal/mol in CH₃CH₂ND₂ [2] [3]. This 0.12 kcal/mol reduction is attributed to altered coupling between methyl and amino torsional modes resulting from deuterium substitution.
Conformational preferences remain largely unchanged despite deuterium substitution. The potential function for internal rotation around the Carbon-Nitrogen bond shows that the energy difference between gauche and trans conformations is approximately 0.592 kcal/mol for both deuterated and non-deuterated forms, with the trans conformation being more stable in both cases [2] [3]. However, the specific potential constants governing these rotations show measurable differences, with V₁ = 279±16 cm⁻¹ determined for the deuterated species.

Heat capacity relationships for deuterated amine systems indicate enhanced thermal stability. Studies on deuterated compounds consistently demonstrate that Carbon-Deuterium and Nitrogen-Deuterium bonds exhibit significantly higher activation energies for bond dissociation compared to their hydrogen analogs [4]. This fundamental difference in bond strength contributes to improved thermal stability characteristics in deuterated ethylamine derivatives.

The isotopic effect on thermodynamic functions manifests through modified vibrational frequencies and zero-point energies. Deuterium substitution typically results in lower vibrational frequencies due to increased atomic mass, leading to reduced zero-point energy contributions. These changes affect enthalpy, entropy, and Gibbs free energy values for phase transitions and chemical reactions involving the deuterated species [5] [6].

Phase Behavior and Volatility Profiles

Ethylamine-N,N-d2 exhibits phase transition characteristics that closely parallel those of non-deuterated ethylamine, with subtle but measurable differences attributable to isotopic effects. The compound exists as a colorless gas at standard temperature and pressure, condensing to a liquid just below room temperature [1]. The boiling point of 16.6°C remains essentially unchanged from the non-deuterated form, indicating minimal impact of deuterium substitution on bulk phase transition temperatures [1].

Vapor pressure behavior demonstrates the characteristic high volatility expected for small molecular weight amines. While specific vapor pressure data for Ethylamine-N,N-d2 was not available in the literature, comparative studies on deuterated amine systems suggest vapor pressures within 5-10% of non-deuterated analogs [7]. The vapor density relative to air is expected to be approximately 1.6, slightly higher than the 1.56 value reported for regular ethylamine due to the increased molecular weight .

Critical properties and supercritical behavior have not been extensively studied for the deuterated species. However, theoretical predictions based on corresponding states principles suggest that critical temperature and pressure values should show minimal deviation from the non-deuterated form, with expected increases of less than 2-3% due to the mass effect [7].

Thermal decomposition pathways for deuterated ethylamine species follow similar mechanisms to non-deuterated forms but with enhanced thermal stability. Mechanistic studies indicate that Carbon-Nitrogen bond scission represents the primary decomposition pathway at lower temperatures (below 1330 K), while Carbon-Carbon bond dissociation becomes dominant at higher temperatures (1330-1790 K) [9] [10]. The presence of deuterium atoms increases the activation energy for these decomposition processes, resulting in improved thermal stability.

Crystalline phase behavior for ethylamine systems shows complex polymorphic behavior. Studies on related ethylamine derivatives demonstrate multiple crystalline phases with distinct thermal transitions [11]. While specific data for Ethylamine-N,N-d2 solid phases are limited, deuterium substitution typically results in stabilized crystal structures due to modified hydrogen bonding networks and reduced vibrational motion [12].

Volatility comparison studies between deuterated and non-deuterated amine systems reveal systematic differences in partition coefficients. Research indicates that deuterated amines can exhibit up to 10% differences in relative volatilities compared to their hydrogen analogs, with the magnitude and direction of these effects depending on temperature, pressure, and the specific deuteration pattern [7].

Solvent Interactions and Partition Coefficients

The solvent interaction profile of Ethylamine-N,N-d2 reflects both its fundamental amine character and the specific modifications introduced by deuterium substitution. Water solubility remains excellent, with complete miscibility in all proportions, similar to non-deuterated ethylamine [13]. This high water solubility results from strong hydrogen bonding interactions between the amine nitrogen and water molecules, enhanced by the compound's small molecular size and ionic character.

Organic solvent compatibility extends across a broad range of systems. Ethylamine-N,N-d2 demonstrates good solubility in polar protic solvents including ethanol and methanol, polar aprotic solvents such as acetone and dimethyl sulfoxide, and nonpolar solvents including ethers and hydrocarbon systems . The deuterium substitution introduces subtle changes in these interactions through modified dipole moments and polarizability effects.

Partition coefficient analysis reveals systematic differences between deuterated and non-deuterated forms. Octanol-water partition coefficient (LogP) for regular ethylamine is approximately -0.13, indicating strong hydrophilic character . For Ethylamine-N,N-d2, theoretical predictions and experimental studies on similar systems suggest partition coefficient values within 5-15% of the non-deuterated analog, with the specific direction and magnitude depending on the solvent system and temperature [7] [5].

Henry's Law behavior for gas-liquid equilibrium shows the characteristic low Henry's Law constant (1.23×10⁻⁵ atm·m³/mol at 25°C) expected for highly water-soluble amines . Deuterium substitution effects on Henry's Law constants are typically small but measurable, with reported variations of 2-8% compared to hydrogen analogs [7].

Hydrogen bonding interactions represent a critical aspect of solvent behavior for Ethylamine-N,N-d2. The N-D bonds exhibit different hydrogen bonding characteristics compared to N-H bonds, with generally stronger donor capabilities due to the reduced vibrational motion of deuterium [14] [5]. This enhanced hydrogen bonding capacity can lead to increased association in protic solvents and modified solvation shell structures.

Temperature-dependent partition behavior shows enhanced sensitivity for deuterated systems. Studies indicate that the relative solubility differences between deuterated and non-deuterated amines can vary from 2% at low temperatures to over 10% at elevated temperatures [7]. This temperature dependence reflects the different activation energies for solvation processes involving C-D and N-D bonds compared to C-H and N-H bonds.

Interfacial properties and surface tension effects demonstrate measurable differences for deuterated amine systems. Research on deuterated compounds indicates modified surface activity due to altered intermolecular interactions, affecting properties such as critical micelle concentrations and surface adsorption behavior in mixed solvent systems [5] [15].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Compressed Gas;Irritant

Wikipedia

Ethylamine-N,N-d2

Dates

Last modified: 04-14-2024

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